molecular formula C14H22O2Si B11863296 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate

2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate

Cat. No.: B11863296
M. Wt: 250.41 g/mol
InChI Key: UJMUXBUPPBKJMB-UHFFFAOYSA-N
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Description

2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate is a specialized organic compound featuring a pent-4-ynoate ester backbone modified with a trimethylsilyl (TMS) methyl substituent. Its molecular formula is C₁₂H₂₀O₂Si, with a molecular weight of 236.37 g/mol. The TMS group enhances hydrophobicity and may stabilize the compound against hydrolysis, making it useful in synthetic chemistry for reactions requiring inert protecting groups or lipophilic intermediates .

Properties

Molecular Formula

C14H22O2Si

Molecular Weight

250.41 g/mol

IUPAC Name

2-(trimethylsilylmethyl)pent-4-ynyl pent-4-ynoate

InChI

InChI=1S/C14H22O2Si/c1-6-8-10-14(15)16-11-13(9-7-2)12-17(3,4)5/h1-2,13H,8-12H2,3-5H3

InChI Key

UJMUXBUPPBKJMB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(CC#C)COC(=O)CCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate typically involves the reaction of 4-pentynoic acid with 2-(trimethylsilyl)methylpent-4-yn-1-ol. The reaction is carried out under anhydrous conditions using a suitable catalyst, such as a strong acid or base, to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Reagent in Coupling Reactions : The compound serves as a versatile reagent in Sonogashira coupling reactions, facilitating the formation of carbon-carbon bonds in the synthesis of complex organic molecules. Its trimethylsilyl group aids in protecting functional groups during reactions, allowing for selective transformations .
  • Pharmaceutical Development
    • Precursor for Bioactive Compounds : 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate can be utilized as a precursor for synthesizing various bioactive compounds and pharmaceuticals. Its structural features make it suitable for modifications that lead to compounds with potential therapeutic effects .
  • Material Science
    • Synthesis of Functional Polymers : The compound can be employed in the synthesis of functional polymers, particularly those used in coatings and adhesives. Its unique chemical structure allows for the incorporation of alkynes into polymer chains, enhancing material properties such as thermal stability and mechanical strength .
  • Medicinal Chemistry
    • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit anticancer activity. For instance, related compounds have shown promise in inhibiting cancer cell proliferation, making them candidates for further investigation in cancer therapy .

Case Studies

StudyFindingsApplication
Synthesis of Chiral HexynonesResearchers successfully synthesized chiral hexynones using this compound as an intermediate. These hexynones were further explored for their potential as precursors to biologically active compounds .Organic Synthesis
Anticancer Activity EvaluationA series of methyl derivatives were tested against human cancer cell lines (HCT-116 and MCF-7). Some derivatives showed IC50 values indicating significant antiproliferative effects, suggesting potential use in cancer treatment .Medicinal Chemistry
Functional Polymer DevelopmentThe compound was used to create new polymer materials with enhanced properties, demonstrating its utility in material science applications .Material Science

Mechanism of Action

The mechanism of action of 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The alkyne groups can undergo cycloaddition reactions, forming new chemical bonds and structures .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Trimethylsilyl Influence: The TMS group in the target compound increases steric bulk and reduces polarity compared to ethyl or methyl esters. This enhances solubility in non-polar solvents and may slow reaction kinetics in nucleophilic substitutions .
  • Alkyne Reactivity: All compounds contain a pent-4-ynoate alkyne, which participates in cycloadditions. However, the TMS group in the target compound may direct regioselectivity in Diels-Alder reactions, as seen in similar silyl-substituted furans .
  • Sulfonamide vs. TMS: Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-4-pentynoate () introduces a sulfonamide group, enabling hydrogen bonding and altering electronic properties. This contrasts with the TMS group, which is electron-donating and sterically shielding .

Biological Activity

2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate, a compound with the CAS number 169776-94-7, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula for this compound is C14H22O2Si, with a molecular weight of 250.41 g/mol. It is characterized by the presence of a trimethylsilyl group and a pentynoate moiety, contributing to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of pent-4-yne derivatives with trimethylsilyl reagents. For instance, one method includes the use of palladium-catalyzed coupling reactions to form the desired alkyne structure efficiently .

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several notable effects:

Anticancer Activity

Research indicates that compounds containing alkynes exhibit significant anticancer properties. For example, studies have shown that similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Properties

Alkynes have also been noted for their antimicrobial activities. The presence of the trimethylsilyl group may enhance membrane permeability, allowing for greater interaction with microbial cell walls .

The proposed mechanism of action for the biological effects of this compound includes:

  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.
  • Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cell proliferation.
  • Alteration of Cell Signaling Pathways : Modulating pathways related to apoptosis and inflammation.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Anticancer Activity : A study demonstrated that a related alkyne derivative inhibited the growth of breast cancer cells by inducing apoptosis through ROS generation .
  • Antimicrobial Study : Another research highlighted the antimicrobial efficacy of alkynes against various bacterial strains, showing a correlation between structure and activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
MechanismROS generation and enzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate?

  • Methodological Answer : The compound can be synthesized via esterification between pent-4-ynoic acid derivatives and silylated alcohols. A validated approach involves using activated acyl chlorides (e.g., pent-4-ynoyl chloride) as intermediates, reacting with trimethylsilyl-containing alcohols under anhydrous conditions with a base like triethylamine. Purification typically employs flash column chromatography (silica gel; gradient elution with petroleum ether/ethyl acetate) to isolate the product . Characterization should include <sup>1</sup>H/<sup>13</sup>C NMR, IR, and HRMS to confirm structural integrity.

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess thermal, hydrolytic, and oxidative degradation. Accelerated stability testing under controlled humidity (e.g., 40°C/75% RH) and light exposure (using UV-Vis lamps) can mimic long-term storage. Analytical methods like HPLC or GC-MS should monitor degradation products. For hydrolytic stability, buffer solutions at pH 3–9 can be used to identify pH-dependent decomposition pathways .

Q. What spectroscopic techniques are critical for verifying the compound’s structure and purity?

  • Methodological Answer : Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>29</sup>Si) is essential to confirm the silyl ether and alkyne functionalities. IR spectroscopy validates ester carbonyl (C=O, ~1740 cm<sup>-1</sup>) and alkyne (C≡C, ~2100 cm<sup>-1</sup>) groups. Purity should be quantified via HPLC with UV detection (λ = 210–254 nm) and cross-referenced with elemental analysis (C, H, N) .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s reactivity in click chemistry or cross-coupling reactions?

  • Methodological Answer : For Cu-catalyzed azide-alkyne cycloaddition (CuAAC), optimize reaction conditions (solvent, catalyst loading, temperature) using model azides. Monitor reaction progress via <sup>1</sup>H NMR or in situ IR. For cross-coupling (e.g., Sonogashira), employ Pd catalysts with ligand screening (e.g., PPh3, Xantphos) and evaluate regioselectivity using deuterated analogs or kinetic isotope effects .

Q. What methodologies are suitable for assessing the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Follow protocols from environmental-chemical studies:

  • Degradation : Perform hydrolysis experiments at pH 7–9 and analyze products via LC-QTOF-MS.
  • Bioaccumulation : Use partition coefficient (log P) measurements (shake-flask method) and computational models (e.g., EPI Suite).
  • Ecototoxicity : Conduct acute toxicity assays with Daphnia magna or algae, adhering to OECD Test Guidelines 202/201 .

Q. How can contradictory data on the compound’s catalytic activity in published studies be resolved?

  • Methodological Answer : Replicate experiments with strict adherence to reported conditions (solvent purity, catalyst batch, inert atmosphere). Use statistical tools (ANOVA, Tukey’s HSD) to analyze variability. Cross-validate results with alternative techniques (e.g., calorimetry for exothermic reactions) and reference internal standards (e.g., deuterated solvents for NMR quantification) .

Q. What advanced analytical strategies can validate trace impurities in synthesized batches?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with tandem MS/MS to identify impurity structures. Use <sup>29</sup>Si NMR to detect silyl group degradation. Quantify impurities via GC-MS headspace analysis for volatile byproducts and ICP-MS for residual metal catalysts .

Methodological Best Practices

  • Experimental Design : Employ randomized block designs for reproducibility, with split-plot arrangements to test multiple variables (e.g., temperature, catalyst) simultaneously .
  • Data Reporting : Follow IUPAC guidelines for thermophysical data (uncertainty margins, calibration curves) and include raw datasets in supplementary materials .
  • Literature Review : Prioritize peer-reviewed journals over preprint repositories. Cross-reference synthetic protocols with Chemical Science ESI methods for validation .

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